molecular formula C16H24N2O7S2 B2868730 Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate CAS No. 2415571-50-3

Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate

Cat. No. B2868730
CAS RN: 2415571-50-3
M. Wt: 420.5
InChI Key: KHXULVFCBBVUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate, also known as MSMB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide-based inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. The inhibition of this enzyme has been shown to have potential therapeutic benefits in cancer treatment, making MSMB a promising compound for further study.

Mechanism of Action

The mechanism of action of Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate involves the inhibition of the enzyme carbonic anhydrase IX. This enzyme is overexpressed in many types of cancer cells and plays a role in regulating the pH of the tumor microenvironment. By inhibiting CAIX, this compound disrupts the pH balance of the tumor microenvironment, leading to decreased tumor growth and increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of CAIX activity, decreased tumor growth, and increased sensitivity to chemotherapy and radiation therapy. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising compound for further study.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate in lab experiments is its specificity for CAIX, which allows for targeted inhibition of this enzyme in cancer cells. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate, including:
1. Further studies on the efficacy of this compound in various types of cancer, including in vivo studies in animal models.
2. Development of more efficient synthesis methods for this compound to improve its yield and solubility.
3. Studies on the potential applications of this compound in imaging and diagnosis of cancer.
4. Investigation of the potential side effects and toxicity of this compound in preclinical studies.
5. Development of this compound-based drug delivery systems for targeted cancer therapy.
In conclusion, this compound is a promising compound for scientific research, particularly in the field of cancer research. Further studies are needed to fully understand its potential applications and limitations, but the current research suggests that this compound has significant therapeutic potential in cancer treatment.

Synthesis Methods

The synthesis of Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate involves several steps, including the reaction of 4-aminobenzoic acid with methanesulfonyl chloride to form 4-methanesulfonylbenzoic acid. This compound is then reacted with 4-methoxy-1-methylpiperidine to form the intermediate compound 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoic acid. Finally, this intermediate is reacted with methyl iodide to form the final product, this compound.

Scientific Research Applications

Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate has been studied extensively for its potential applications in cancer research. As a CAIX inhibitor, this compound has been shown to have anti-tumor effects in various cancer cell lines. In addition, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. This compound has also been studied for its potential applications in imaging and diagnosis of cancer, as CAIX is a biomarker for many types of cancer.

properties

IUPAC Name

methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O7S2/c1-24-15(19)13-4-6-14(7-5-13)27(22,23)17-12-16(25-2)8-10-18(11-9-16)26(3,20)21/h4-7,17H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXULVFCBBVUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCN(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.